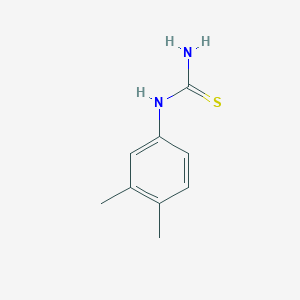

(3,4-Dimethylphenyl)thiourea

概要

説明

(3,4-Dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂S. It is a derivative of thiourea, where the hydrogen atoms of the thiourea are replaced by a 3,4-dimethylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: (3,4-Dimethylphenyl)thiourea can be synthesized through several methods. One common method involves the reaction of 3,4-dimethylaniline with thiophosgene. The reaction typically proceeds as follows:

- Dissolve 3,4-dimethylaniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours at room temperature.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves the use of safer and more environmentally friendly reagents. One such method includes the reaction of 3,4-dimethylaniline with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction conditions are optimized to achieve high yields and purity.

化学反応の分析

Types of Reactions: (3,4-Dimethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, basic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

科学的研究の応用

Biological Applications

1.1 Antibacterial Activity

(3,4-Dimethylphenyl)thiourea exhibits significant antibacterial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound range from 4.02 to 8.94 µg/mL, demonstrating its potency compared to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4.03 | Ceftriaxone | 8.0 |

| Agrobacterium tumefaciens | 4.02 | Ciprofloxacin | 5.0 |

| Proteus vulgaris | 8.94 | Amoxicillin | 16.0 |

1.2 Anticancer Activity

The compound also shows promising anticancer activity. It has been reported to inhibit cancer cell proliferation through various mechanisms targeting specific molecular pathways involved in angiogenesis and cell signaling . The half-maximal inhibitory concentration (IC50) values for some derivatives of thiourea range from 1.50 µM to 20 µM against different cancer cell lines, indicating a strong potential for therapeutic applications in oncology.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 3 - 14 |

| Prostate Cancer | 7 - 20 |

| Breast Cancer | <20 |

Pharmaceutical Applications

2.1 Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes associated with metabolic disorders, including α-amylase and α-glucosidase, which are critical in diabetes management . The IC50 values for enzyme inhibition vary, with some derivatives showing IC50 values as low as 62 µg/mL for α-amylase.

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Amylase | 62 |

| α-Glucosidase | 75 |

| Acetylcholinesterase | 63 |

2.2 Therapeutic Uses

The therapeutic significance of thioureas extends to their use in treating conditions such as advanced renal cell carcinoma when combined with other agents like everolimus . Thiourea derivatives have been explored for their potential in treating neurodegenerative diseases due to their antioxidant properties .

Industrial Applications

3.1 Organocatalysis

Thioureas, including this compound, are recognized as effective organocatalysts in various organic reactions due to their ability to facilitate nucleophilic additions and other transformations . Their role in catalysis is particularly valuable in the synthesis of complex organic molecules and materials.

Case Studies

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound against multiple strains demonstrated that the compound not only inhibited growth but also showed synergy when combined with conventional antibiotics, enhancing their effectiveness .

Case Study: Cancer Cell Line Analysis

Research involving human leukemia cell lines treated with thiourea derivatives indicated a marked reduction in cell viability, with significant IC50 values supporting its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of (3,4-Dimethylphenyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.

類似化合物との比較

Thiourea: The parent compound, with a simpler structure and broader applications.

N-Phenylthiourea: Similar structure but with a phenyl group instead of a 3,4-dimethylphenyl group.

N,N’-Disubstituted Thioureas: A class of compounds with various substituents on the nitrogen atoms, offering diverse chemical properties.

Uniqueness: (3,4-Dimethylphenyl)thiourea is unique due to the presence of the 3,4-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

生物活性

(3,4-Dimethylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiourea Derivatives

Thioureas, including this compound, are known for their broad spectrum of biological activities. They exhibit properties such as antimicrobial , antiviral , anticancer , anti-inflammatory , and antidiabetic effects. The structural versatility of thioureas allows them to interact with various biological targets, making them valuable in drug design and development .

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation. For instance, this compound has shown promising anticancer activity against several cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting the cell cycle, particularly affecting the S phase .

- Case Study : In a study evaluating various thiourea derivatives, this compound exhibited an IC50 value of approximately 16.23 μM against U937 cells, indicating moderate antiproliferative activity compared to standard chemotherapeutics like etoposide .

Antimicrobial Properties

This compound has also been assessed for its antimicrobial efficacy. It has demonstrated activity against a range of pathogenic bacteria and fungi.

- Data Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1250 µg/mL |

| Escherichia coli | 5000 µg/mL |

| Pseudomonas aeruginosa | 2500 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Antidiabetic Effects

Thiourea derivatives have shown potential in inhibiting key enzymes associated with diabetes, such as α-amylase and α-glucosidase. Research indicates that this compound can effectively reduce blood glucose levels by inhibiting these enzymes.

- Study Findings : In vivo studies demonstrated that administration of this compound led to significant reductions in postprandial glucose levels in diabetic mice models .

The biological activities of this compound are attributed to its ability to form hydrogen bonds with various biological macromolecules. This interaction facilitates the modulation of enzyme activities and cellular signaling pathways.

特性

IUPAC Name |

(3,4-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVAZPFKTDKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357613 | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-18-4 | |

| Record name | 16738-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the N-H…S hydrogen bonding observed in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea?

A1: The research paper demonstrates that N-benzoyl-N'-(3,4-dimethylphenyl)thiourea molecules arrange themselves in a specific pattern within the crystal structure. This arrangement is stabilized by N-H…S hydrogen bonding, where the nitrogen-bound hydrogen atom of one molecule interacts with the sulfur atom of an adjacent molecule []. This type of interaction influences the compound's physical properties like melting point, solubility, and stability in solid form. Understanding such intermolecular interactions is crucial for predicting how a compound might interact with biological targets, which is a fundamental step in drug discovery.

Q2: The paper mentions a C=S bond distance. Why is this information relevant?

A2: The C=S bond distance in N-benzoyl-N'-(3,4-dimethylphenyl)thiourea is reported as 1.667(2) Å []. This bond length provides insights into the electronic properties and reactivity of the thiourea group. Variations in bond lengths within a molecule, influenced by factors like electronic effects and intermolecular interactions, can affect how a compound interacts with biological systems. This information can be valuable for structure-activity relationship (SAR) studies, which investigate how changes in a molecule's structure impact its biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。